3-Methyl-5-vinyloxazolidin-2-one

Catalog No.
S14518559
CAS No.
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-vinyloxazolidin-2-one

Product Name

3-Methyl-5-vinyloxazolidin-2-one

IUPAC Name

5-ethenyl-3-methyl-1,3-oxazolidin-2-one

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-3-5-4-7(2)6(8)9-5/h3,5H,1,4H2,2H3

InChI Key

YZJNUABVNAFQFK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)C=C

3-Methyl-5-vinyloxazolidin-2-one, also known as 5-Methyl-3-vinyloxazolidin-2-one, is an organic compound characterized by its molecular formula C6H9NO2C_6H_9NO_2 and a molecular weight of 127.14 g/mol. The compound features a five-membered oxazolidinone ring with a vinyl group at the 3-position and a methyl group at the 5-position. It appears as a white crystalline solid, with a melting point ranging from 74°C to 76°C and a boiling point of approximately 115°C to 117°C. The structure includes a chiral center at the 5-position, indicating potential enantiomeric forms, although it typically originates from racemic starting materials .

, primarily involving radical polymerization. It can be utilized in the synthesis of polymers, where it acts as a monomer. The compound is sensitive to light, heat, and oxygen, which can lead to decomposition under certain conditions . Additionally, it can undergo amidation reactions under carbon monoxide atmosphere, yielding various derivatives with potential applications in medicinal chemistry .

The compound exhibits significant biological activity, particularly as an inhibitor of the enzyme cyclooxygenase (COX). By inhibiting COX, 3-Methyl-5-vinyloxazolidin-2-one reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism suggests potential therapeutic applications in treating inflammatory conditions and pain management. Furthermore, it has shown effects in modulating immune responses and inhibiting cancer cell growth .

Several synthesis methods for 3-Methyl-5-vinyloxazolidin-2-one have been documented:

  • Radical Polymerization: This method allows for the production of low molecular weight homopolymers using radical initiators or chain transfer agents.
  • Amidation Reactions: Intermolecular amidation reactions can be conducted under atmospheric pressure of carbon monoxide in controlled environments like Schlenk tubes.
  • Cyclization Reactions: The formation of the oxazolidinone ring can be achieved through base-induced intramolecular cyclization processes involving protected amino acids or other precursors .

3-Methyl-5-vinyloxazolidin-2-one finds applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties and ability to inhibit COX enzymes, it is being explored for drug development aimed at treating pain and inflammation.
  • Polymer Chemistry: It serves as a monomer for synthesizing polymers with specific properties useful in coatings, adhesives, and other materials.
  • Biochemical Research: Its role in modulating cellular functions makes it valuable for research into cancer therapies and immune response modulation .

Interaction studies concerning 3-Methyl-5-vinyloxazolidin-2-one have highlighted its biochemical effects on various cellular pathways. Notably, its inhibition of cyclooxygenase has been linked to reduced inflammation and altered immune responses. Further studies are ongoing to elucidate its interactions at the molecular level, particularly concerning its effects on cancer cell lines and immune system modulation .

Several compounds share structural similarities with 3-Methyl-5-vinyloxazolidin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-OxazolidinoneBasic oxazolidinone structureUsed as a precursor in various synthetic pathways
5-Methyl-3-vinyl-oxazolidinoneSimilar vinylic structureExhibits unique polymerization properties
4-VinyloxazolidinoneVinyl group at position 4Different reactivity patterns in polymer synthesis
3-Ethenyl-5-methyl-oxazolidinoneEthenyl group instead of vinylPotentially different biological activities

The uniqueness of 3-Methyl-5-vinyloxazolidin-2-one lies in its specific biological activity profile, particularly its selective inhibition of cyclooxygenase enzymes compared to other oxazolidinones which may not exhibit such pronounced effects on inflammation and pain pathways .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types